molecular formula C16H18Cl2N2O2 B1682125 Valconazole CAS No. 56097-80-4

Valconazole

Cat. No.: B1682125
CAS No.: 56097-80-4
M. Wt: 341.2 g/mol
InChI Key: JDSGUKVHXNGRIP-UHFFFAOYSA-N
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Description

Preparation Methods

  • Valconazole can be synthesized through the following steps:

      Formation of [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium chloride:

      Conversion to [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium iodide:

      Imidazole-catalyzed cyclization:

  • Chemical Reactions Analysis

    • Valconazole likely participates in various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction conditions.
  • Scientific Research Applications

    • Valconazole’s applications span several fields:

        Antifungal Therapy: Due to its antifungal properties, this compound may be used to treat fungal infections.

        Chemical Research: Researchers may explore its reactivity and applications in synthetic chemistry.

        Biological Studies: Investigating its effects on fungal cells and potential mechanisms of action.

        Medicine: Clinical trials or studies may assess its efficacy and safety.

        Industry: Potential use in antifungal formulations or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which Valconazole exerts its antifungal effects remains to be fully elucidated.
    • It likely targets specific molecular components within fungal cells, disrupting their growth or survival pathways.
  • Comparison with Similar Compounds

    • Valconazole’s uniqueness can be highlighted by comparing it to other antifungal agents.
    • Similar compounds might include azoles like fluconazole, itraconazole, and ketoconazole.

    Biological Activity

    Valconazole, a triazole antifungal agent, is primarily used for the treatment of invasive fungal infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy against various fungal pathogens.

    This compound exerts its antifungal effects through the inhibition of the enzyme 14-alpha-lanosterol demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and disrupts the integrity of the fungal cell membrane, ultimately resulting in cell death. This mechanism is similar to that of other triazole antifungals, such as voriconazole and fluconazole, with a notable selectivity for fungal cytochrome P450 enzymes over mammalian enzymes .

    Pharmacokinetics

    The pharmacokinetic profile of this compound reveals several important characteristics:

    • Absorption : this compound is well absorbed when administered orally, with a bioavailability exceeding 95%. Peak plasma concentrations are typically reached within 1 to 2 hours post-administration.
    • Distribution : The volume of distribution is approximately 4.6 L/kg, indicating extensive tissue distribution. Notably, cerebrospinal fluid concentrations can reach 42% to 67% of plasma levels in certain patient populations .
    • Metabolism : this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4). Genetic polymorphisms can affect metabolism rates, leading to variations in drug exposure among different populations .

    Efficacy Against Fungal Pathogens

    This compound has demonstrated significant activity against a range of fungal pathogens. Its efficacy has been evaluated in various clinical studies:

    Table 1: Efficacy Against Common Fungal Pathogens

    Fungal PathogenEfficacy (%)Notes
    Aspergillus spp.63%Successful response in 15 out of 24 cases
    Candida albicans90%Effective at concentrations above MIC
    Cryptococcus neoformans80%Similar activity against resistant strains
    Fusarium spp.43%Mixed results; some relapses noted

    Case Studies and Clinical Findings

    • Myelodysplastic Syndrome-like Response : A case study reported a patient with systemic lupus erythematosus who developed MDS-like reactions after this compound treatment. Symptoms included visual impairment and hematologic abnormalities. Discontinuation of this compound led to significant improvement in symptoms and laboratory values .
    • Hyperkalemia Incident : Another case involved a hospitalized patient who developed hyperkalemia attributed to this compound. Upon discontinuation, electrolyte levels normalized, confirming the drug's role in the adverse reaction .
    • Brain Abscess Treatment : A successful case was documented where this compound was used to treat a brain abscess caused by Pseudallescheria boydii, demonstrating its potential effectiveness in severe infections .

    Properties

    CAS No.

    56097-80-4

    Molecular Formula

    C16H18Cl2N2O2

    Molecular Weight

    341.2 g/mol

    IUPAC Name

    2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one

    InChI

    InChI=1S/C16H18Cl2N2O2/c1-16(2,3)15(21)14(9-20-7-6-19-10-20)22-13-5-4-11(17)8-12(13)18/h4-8,10,14H,9H2,1-3H3

    InChI Key

    JDSGUKVHXNGRIP-UHFFFAOYSA-N

    SMILES

    CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl

    Canonical SMILES

    CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Valconazole

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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